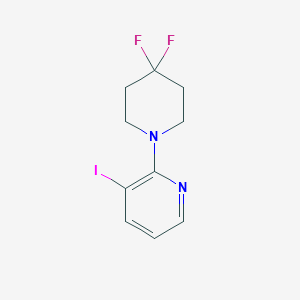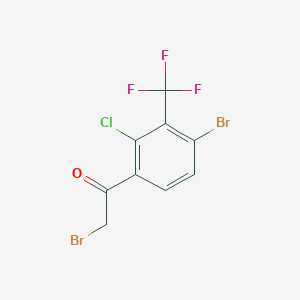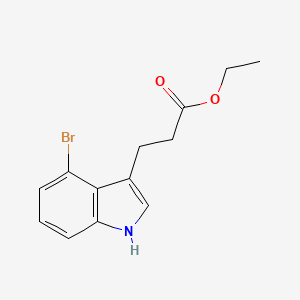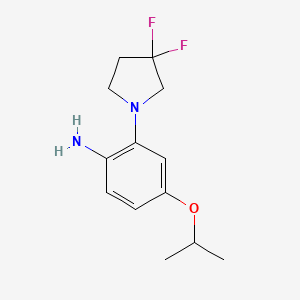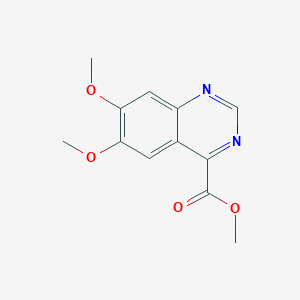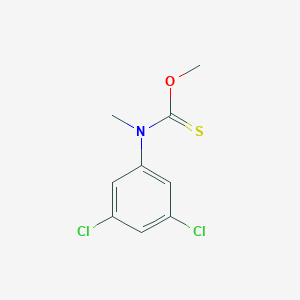
3'-Para-hydroxypaclitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-p-Hydroxy Paclitaxel is a semi-synthetic derivative of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is derived from the bark of the Pacific yew tree (Taxus brevifolia) and has been modified to enhance its therapeutic properties. The addition of a hydroxyl group at the 3’ position of the phenyl ring in Paclitaxel results in 3’-p-Hydroxy Paclitaxel, which exhibits unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-p-Hydroxy Paclitaxel involves several steps, starting from the extraction of Paclitaxel from the bark of the Pacific yew tree. The key steps include:
Extraction and Purification: Paclitaxel is extracted using organic solvents and purified through chromatographic techniques.
Hydroxylation: The hydroxylation of Paclitaxel at the 3’ position is achieved using specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of 3’-p-Hydroxy Paclitaxel involves large-scale extraction of Paclitaxel followed by chemical modification. Advanced techniques such as microbial fermentation and plant cell culture are also employed to produce Paclitaxel and its derivatives in a more sustainable and cost-effective manner .
Chemical Reactions Analysis
Types of Reactions: 3’-p-Hydroxy Paclitaxel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 3’-oxo Paclitaxel.
Reduction: Formation of deoxy Paclitaxel.
Substitution: Formation of 3’-halogenated Paclitaxel derivatives.
Scientific Research Applications
3’-p-Hydroxy Paclitaxel has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the chemical behavior of taxanes and their derivatives.
Biology: Investigated for its effects on cellular processes such as mitosis and apoptosis.
Medicine: Explored for its potential as an anticancer agent with improved efficacy and reduced side effects compared to Paclitaxel.
Industry: Utilized in the development of novel drug delivery systems and formulations
Mechanism of Action
3’-p-Hydroxy Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin, a key protein in microtubule formation, and enhances its polymerization. Additionally, it modulates various signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Paclitaxel: The parent compound from which 3’-p-Hydroxy Paclitaxel is derived.
Docetaxel: Another taxane derivative with similar anticancer properties but different chemical modifications.
Cabazitaxel: A semi-synthetic derivative with improved efficacy against drug-resistant cancer cells.
Uniqueness: 3’-p-Hydroxy Paclitaxel is unique due to the presence of the hydroxyl group at the 3’ position, which enhances its solubility and bioavailability. This modification also improves its interaction with microtubules and reduces the likelihood of drug resistance compared to other taxane derivatives .
Properties
Molecular Formula |
C47H51NO15 |
|---|---|
Molecular Weight |
869.9 g/mol |
IUPAC Name |
[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-[3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1 |
InChI Key |
XKSMHFPSILYEIA-HXZKEHTGSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


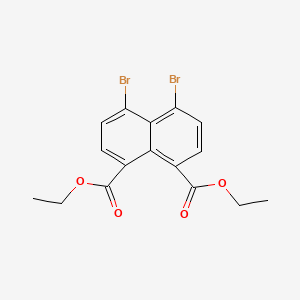


![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)


![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
